molecular formula C19H17N3OS B11514090 1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone

1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone

Cat. No.: B11514090
M. Wt: 335.4 g/mol
InChI Key: NETXQMJNMKRAHM-UHFFFAOYSA-N
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Description

1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a benzyl group, a methylsulfanyl group, and an imidazoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The benzyl and methylsulfanyl groups may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.

Comparison with Similar Compounds

1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE can be compared with other indole derivatives, such as:

The uniqueness of 1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE lies in its specific structure, which imparts unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

1-(3-benzyl-2-methylsulfanylimidazo[4,5-b]indol-4-yl)ethanone

InChI

InChI=1S/C19H17N3OS/c1-13(23)22-16-11-7-6-10-15(16)17-18(22)21(19(20-17)24-2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

NETXQMJNMKRAHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1N(C(=N3)SC)CC4=CC=CC=C4

Origin of Product

United States

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